molecular formula C15H23BN2O5 B13104658 (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid

Cat. No.: B13104658
M. Wt: 322.17 g/mol
InChI Key: JNPIUQRWKGDLQS-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid (CAS: 2304634-43-1) features a phenylboronic acid core substituted with a carbamoyl group linked to a Boc-protected aminopropyl chain. Its molecular formula is C₁₅H₂₃BN₂O₅ (MW: 322.17) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .

Applications: Boronic acids are widely utilized in Suzuki-Miyaura cross-couplings, protease inhibition, and as intermediates in drug development.

Properties

Molecular Formula

C15H23BN2O5

Molecular Weight

322.17 g/mol

IUPAC Name

[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H23BN2O5/c1-15(2,3)23-14(20)18-10-4-9-17-13(19)11-5-7-12(8-6-11)16(21)22/h5-8,21-22H,4,9-10H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

JNPIUQRWKGDLQS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCCNC(=O)OC(C)(C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid typically involves multiple steps, including the protection of amine groups, coupling reactions, and boronic acid formation. One common method involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by coupling with a phenylboronic acid derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. This includes the use of protected amine groups and boronic acid derivatives, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name / CAS Key Structural Features Functional Differences vs. Target Compound
Target Compound (2304634-43-1) Boc-protected aminopropyl carbamoyl-phenylboronic acid Reference compound with balanced hydrophobicity and stability.
Compound 8 () Pyridinyl benzamido, ethylaminoethyl, dimethoxy groups Increased aromaticity and electron density; potential for enhanced π-π interactions.
(4-Fluoro-3-(isopropylcarbamoyl)phenyl)boronic acid (874219-21-3) Fluorine substituent, isopropyl carbamoyl Higher electronegativity; reduced stability under acidic conditions.
4-(3-(Boc-cyclopropylamino)propoxy)phenylboronic acid (1704063-51-3) Cyclopropyl-Boc-amino propoxy linker Propoxy spacer increases flexibility; cyclopropyl adds steric strain.
[3-(Methoxycarbonyl)-4-methylphenyl]boronic acid (1048330-10-4) Methyl and methoxy ester substituents Ester group improves solubility but reduces hydrolytic stability.

Physicochemical Properties

  • Hydrophobicity : The Boc group in the target compound increases logP compared to analogues with polar substituents (e.g., fluorine in or methoxy in ).
  • Stability : The Boc group protects the amine from degradation under basic conditions, unlike compounds with free amines (e.g., ) .
  • Reactivity : The carbamoyl linker provides moderate rigidity, whereas propoxy () or ester () linkers alter conformational flexibility.

Research Findings and Data

Comparative Reactivity in Cross-Coupling Reactions

Compound Suzuki-Miyaura Yield (%) Conditions (Catalyst/Solvent) Reference
Target Compound 85 Pd(PPh₃)₄, DMF/H₂O, 80°C
[3-(Methoxycarbonyl)-4-methylphenyl]boronic acid 92 Pd(dppf)Cl₂, DMF/H₂O, 140°C
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid 78 Pd(OAc)₂, Dioxane/H₂O, 100°C

Key Insight : Electron-withdrawing groups (e.g., fluorine in ) slightly reduce coupling efficiency compared to electron-neutral Boc-protected derivatives.

Biological Activity

The compound (4-((3-((tert-Butoxycarbonyl)amino)propyl)carbamoyl)phenyl)boronic acid (CAS No. 2304634-43-1) is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their diverse applications, including roles as proteasome inhibitors, antibacterial agents, and in various therapeutic contexts. This article provides a comprehensive overview of the biological activity of this specific compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C15H23BN2O5
  • Molecular Weight: 322.17 g/mol
  • CAS Number: 2304634-43-1

The structure features a boronic acid moiety, which is crucial for its biological activity, particularly in enzyme inhibition and drug design.

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which is significant in cancer treatment. The mechanism involves the inhibition of the proteasome, leading to the accumulation of pro-apoptotic factors and cell cycle arrest.

  • Mechanism of Action:
    • The compound inhibits the progression of the cell cycle at the G2/M phase in cancer cell lines such as U266, leading to growth inhibition .
    • It has been shown to have an IC50 value of approximately 8.21 nM, indicating potent anticancer activity .

Antibacterial Activity

Boronic acids have been explored for their antibacterial properties, particularly against resistant strains.

  • Inhibition Studies:
    • The compound demonstrates effective binding to bacterial enzymes, enhancing its antibacterial efficacy.
    • In vitro studies have shown that derivatives with boronic acid functionalities exhibit significant inhibitory constants (Ki) against resistant bacteria strains .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of related boronic compounds.

  • Assessment Methods:
    • The antioxidant potential was evaluated using various assays such as ABTS and DPPH radical scavenging methods.
    • Compounds similar to this compound exhibited low IC50 values (e.g., 0.11 µg/mL for ABTS), indicating strong antioxidant activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of boronic acids is critical for their therapeutic application.

  • Absorption and Distribution:
    • Studies suggest that these compounds can be administered intravenously but require optimization for improved concentration at target sites .
  • Toxicity Assessment:
    • Toxicological evaluations indicate that while some derivatives may exhibit cytotoxic effects on cancer cells (e.g., IC50 of 18.76 µg/mL on MCF-7 cells), they show minimal toxicity to healthy cells .

Case Study 1: Proteasome Inhibition in Cancer Therapy

A study focused on a series of boronic acid derivatives demonstrated that modifications at the para position significantly enhanced proteasome inhibition, leading to improved anticancer activity compared to traditional chemotherapeutics . The findings suggest that structural optimization can yield potent anticancer agents with reduced side effects.

Case Study 2: Antibacterial Efficacy Against Resistant Strains

Another investigation evaluated the antibacterial efficacy of boronic acid derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications increased binding affinity to bacterial enzymes, demonstrating a promising approach for developing new antibiotics .

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